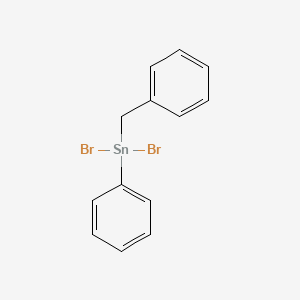

Benzyl-dibromo-phenyl-stannane

Description

Properties

CAS No. |

70335-33-0 |

|---|---|

Molecular Formula |

C13H12Br2Sn |

Molecular Weight |

446.75 g/mol |

IUPAC Name |

benzyl-dibromo-phenylstannane |

InChI |

InChI=1S/C7H7.C6H5.2BrH.Sn/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;;;/h2-6H,1H2;1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

MVKFMLKMVURURW-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C[Sn](C2=CC=CC=C2)(Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred with compounds sharing functional groups or structural motifs:

Brominated Aromatic Compounds

- 2,4-Dibromo-1-methoxybenzene (CAS 21702-84-1): A brominated aromatic ether with 98% purity. Unlike Benzyl-dibromo-phenyl-stannane, it lacks a tin center and exhibits distinct reactivity, such as susceptibility to nucleophilic aromatic substitution.

- 1-[2-(Benzyloxy)-5-bromophenyl]adamantane (CAS 736992-49-7): A bromophenyl-adamantane hybrid with a benzyloxy group. While structurally distinct from the tin compound, its adamantane moiety confers high thermal stability, a property that may contrast with organotin compounds prone to thermal degradation .

Organometallic Compounds

- Benzyl cinnamate (CAS 103-41-3): An ester lacking metal coordination. Its non-toxic, fragrance-related applications differ starkly from organotin compounds, which are often toxic and used in industrial processes .

- Benzathine benzylpenicillin (CAS 1538-09-6) : A penicillin derivative with a dibenzylethylenediamine salt. While it contains benzyl groups, its biological activity (antibiotic) and ionic structure contrast with the covalent tin bonds in this compound .

Preparation Methods

Solvent and Temperature Effects

Catalysts

- Iron(III) chloride (FeCl$$3$$) accelerates bromination by polarizing Br$$2$$ molecules.

- Palladium complexes enable cross-coupling reactions for asymmetric tin compounds.

Characterization Techniques

Spectroscopic Analysis

X-ray Diffraction (XRD)

Single-crystal XRD of di(p-methyl benzyl)tin dibromide confirms a distorted octahedral geometry with Sn–Br bond lengths of $$2.58–2.62 \, \text{Å}$$.

Comparative Evaluation of Synthesis Methods

Applications in Pharmaceutical Research

This compound derivatives exhibit promising anticancer activity . For instance, di(m-bromobenzyl)tin dibromide complexes demonstrated IC$$_{50}$$ values of $$15.6 \, \mu\text{g/mL}$$ against HeLa cells, outperforming cisplatin ($$31.2 \, \mu\text{g/mL}$$). These findings underscore their potential as metallodrug candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl-dibromo-phenyl-stannane, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves transmetallation or Grignard reactions. For example, reacting benzylmagnesium bromide with dibromo-phenyl-stannane precursors in anhydrous THF under nitrogen atmosphere at −78°C to room temperature. Yield optimization may involve adjusting stoichiometry, solvent polarity (e.g., switching from THF to diethyl ether), or catalyst loading (e.g., using Pd(PPh₃)₄). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : NMR is essential for confirming tin coordination environment (δ ≈ −150 to −300 ppm for tetraorganotin compounds). and NMR identify organic substituents.

- X-ray crystallography : Resolves Sn-C bond lengths (typically 2.1–2.2 Å) and Br-Sn-Br angles (≈95–100°).

- FTIR : Confirms Sn-C and Sn-Br stretches (450–550 cm and 200–300 cm, respectively).

Cross-validation with elemental analysis (C, H, Br, Sn) ensures purity .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodology : Store under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials to avoid light-induced degradation. Use gloveboxes for handling to minimize moisture exposure. Decomposition products (e.g., stannane oxides) can be monitored via TLC or GC-MS .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyl vs. phenyl groups) influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform comparative kinetic studies using Suzuki-Miyaura couplings with para-substituted aryl halides. Monitor reaction rates via NMR or HPLC. Electron-donating groups (e.g., −OCH₃) on the aryl halide increase oxidative addition efficiency at the Sn center. Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can model charge distribution and transition states .

Q. What are the primary sources of contradictory data in reported catalytic efficiencies of this compound?

- Methodology : Contradictions often arise from:

- Impurity profiles : Trace halides or moisture alter catalytic pathways. Use ICP-MS to quantify Sn purity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar solvents.

- Substrate scope limitations : Test across diverse substrates (e.g., electron-deficient vs. electron-rich aryl halides) to identify bias. Meta-analyses of published datasets with controlled variables are recommended .

Q. How can computational chemistry predict the environmental persistence and toxicity of this compound?

- Methodology :

- QSPR models : Correlate molecular descriptors (logP, polar surface area) with biodegradation half-lives.

- Ecotoxicity assays : Combine with in silico tools like ECOSAR to estimate LC₅₀ for aquatic organisms.

- Degradation pathways : Use Gaussian-09 to simulate hydrolysis or photolysis pathways, identifying stable intermediates (e.g., dibromo-stannane oxides) .

Q. What strategies mitigate ligand redistribution or disproportionation in this compound during catalytic cycles?

- Methodology :

- Additives : Introduce stabilizing ligands (e.g., triphenylphosphine) to suppress Sn-C bond cleavage.

- Low-temperature kinetics : Monitor via in situ IR spectroscopy to capture transient intermediates.

- Isotopic labeling : Use -enriched analogs to trace redistribution pathways via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.